

Ethyl 5-bromopyrimidine-2-carboxylate: A Comprehensive Technical Guide for Heterocyclic Chemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Ethyl 5-bromopyrimidine-2-carboxylate

Cat. No.: B598983

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-bromopyrimidine-2-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its pyrimidine core, substituted with a reactive bromine atom and an ethyl ester group, provides a valuable scaffold for the synthesis of a diverse array of complex molecules, particularly kinase inhibitors and other biologically active compounds. The strategic placement of the bromo and carboxylate functionalities allows for selective modifications through various cross-coupling and derivatization reactions, making it a key intermediate in the development of novel therapeutics. This technical guide provides an in-depth overview of its chemical properties, synthesis, reactivity, and applications as a pivotal component in modern drug development.

Chemical and Physical Properties

Ethyl 5-bromopyrimidine-2-carboxylate is typically an off-white to pale yellow solid.^{[1][2]} A summary of its key physical and chemical properties is presented in Table 1.

Property	Value	Reference(s)
CAS Number	1197193-30-8	[1][2][3]
Molecular Formula	C ₇ H ₇ BrN ₂ O ₂	[2][3]
Molecular Weight	231.05 g/mol	[3]
Appearance	Off-white to pale yellow solid	[1][2]
Purity	Typically ≥95%	[1]
Storage Temperature	Room Temperature	[1]

Synthesis of Ethyl 5-bromopyrimidine-2-carboxylate

A common and practical laboratory synthesis of **ethyl 5-bromopyrimidine-2-carboxylate** involves a two-step process starting from a suitable brominated pyridine derivative. The first step is the oxidation of the methyl group at the 2-position of the pyridine ring to a carboxylic acid, followed by a Fischer esterification to yield the desired ethyl ester.

Experimental Protocol:

Step 1: Synthesis of 5-bromo-2-pyridinecarboxylic acid

A detailed protocol for the oxidation of 5-bromo-2-methylpyridine to 5-bromo-2-pyridinecarboxylic acid has been described.[4] In a typical procedure, 5-bromo-2-methylpyridine is heated in the presence of a strong oxidizing agent, such as potassium permanganate (KMnO₄), in an aqueous solution. The reaction mixture is maintained at an elevated temperature (e.g., 80°C) for several hours to ensure complete conversion.[4] Following the reaction, the mixture is filtered to remove manganese dioxide, and the filtrate is acidified to precipitate the carboxylic acid product.

Step 2: Fischer Esterification to **Ethyl 5-bromopyrimidine-2-carboxylate**

The resulting 5-bromopyrimidine-2-carboxylic acid is then subjected to Fischer esterification. This acid-catalyzed reaction involves heating the carboxylic acid in an excess of ethanol with a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH).[5][6][7]

The equilibrium is driven towards the ester product by using a large excess of the alcohol and by the removal of water as it is formed.

- Reaction: 5-bromopyrimidine-2-carboxylic acid + Ethanol (excess) $\xrightarrow{(\text{H}^+ \text{ catalyst, Heat})}$ **Ethyl 5-bromopyrimidine-2-carboxylate** + H_2O
- General Procedure: To a solution of 5-bromopyrimidine-2-carboxylic acid in ethanol, a catalytic amount of concentrated sulfuric acid is added. The mixture is heated at reflux for several hours and monitored by thin-layer chromatography (TLC) for the disappearance of the starting material. Upon completion, the reaction mixture is cooled, and the excess ethanol is removed under reduced pressure. The residue is then taken up in an organic solvent and washed with an aqueous basic solution to neutralize the acid catalyst and remove any unreacted carboxylic acid. The organic layer is dried over an anhydrous salt (e.g., Na_2SO_4), filtered, and concentrated to afford the crude **ethyl 5-bromopyrimidine-2-carboxylate**, which can be further purified by column chromatography.

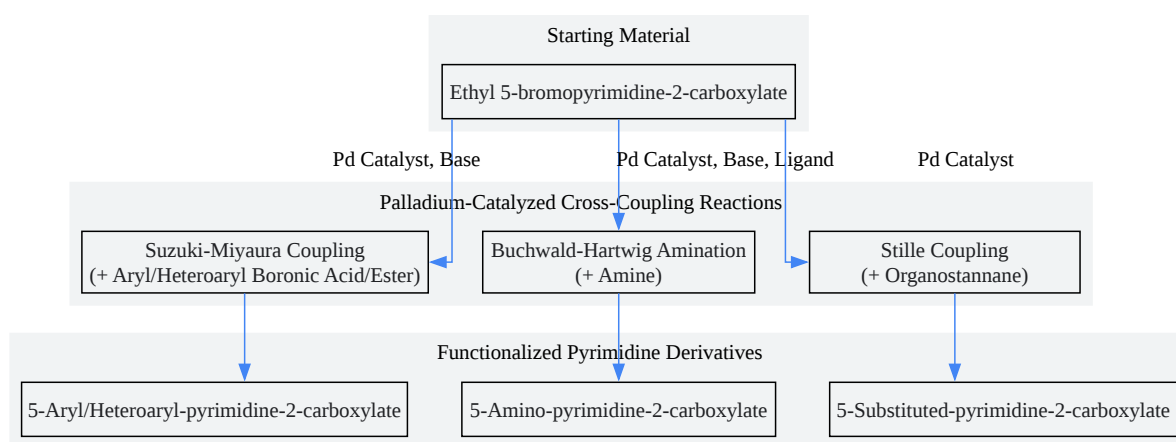
Reactivity and Applications as a Heterocyclic Building Block

The bromine atom at the 5-position and the ethyl ester at the 2-position of the pyrimidine ring are key functional handles that allow for a wide range of chemical transformations. This dual functionality makes **ethyl 5-bromopyrimidine-2-carboxylate** a highly valuable building block in the synthesis of complex heterocyclic systems.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the introduction of various substituents to the pyrimidine core. These reactions are fundamental in modern organic synthesis and drug discovery.^{[8][9]}

A generalized workflow for these reactions is depicted below:



[Click to download full resolution via product page](#)

Caption: Palladium-catalyzed cross-coupling reactions of **Ethyl 5-bromopyrimidine-2-carboxylate**.

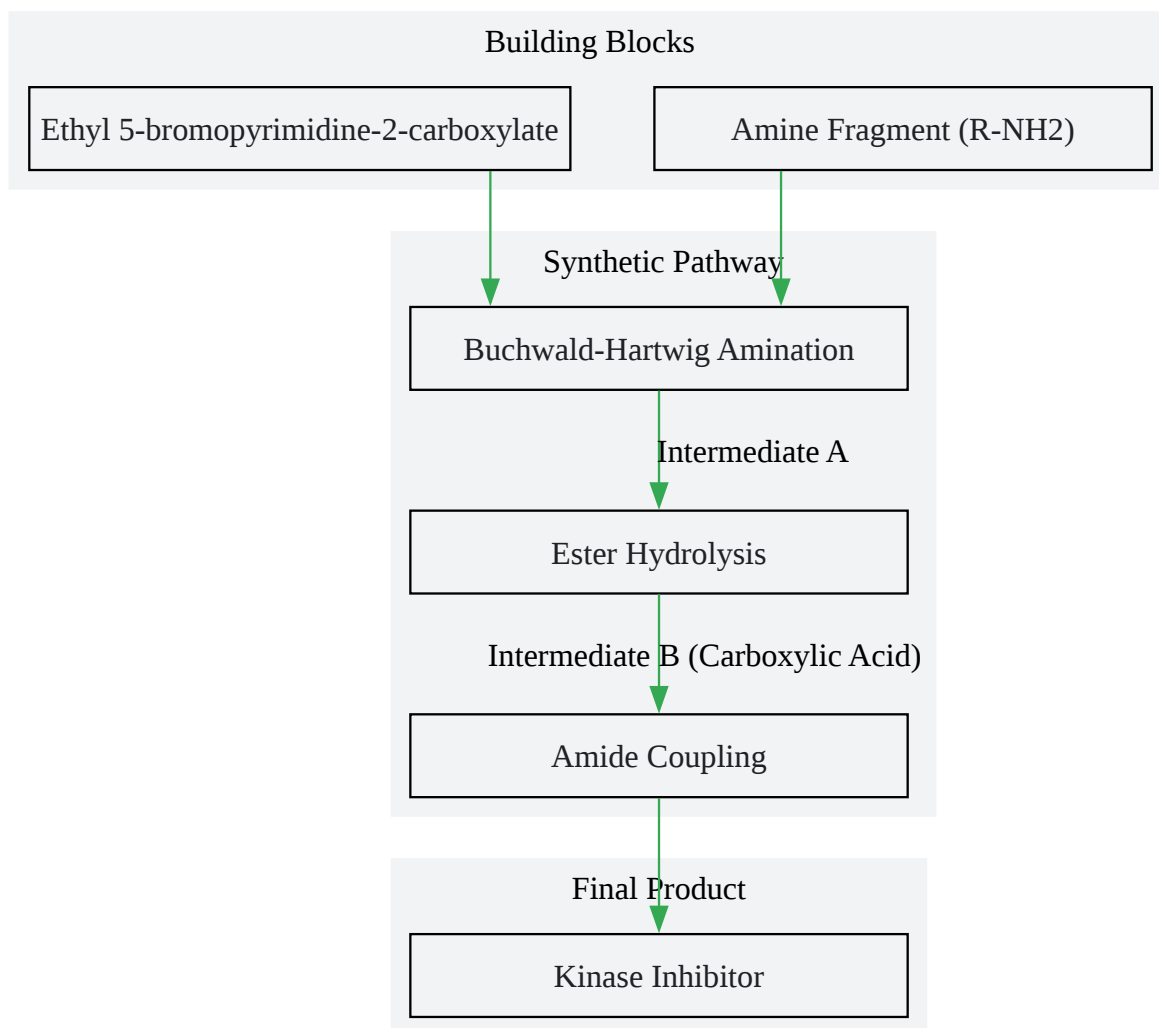
- 1. Suzuki-Miyaura Coupling:** This reaction is a powerful method for the formation of C-C bonds by coupling the bromopyrimidine with an organoboron reagent (boronic acid or boronic ester) in the presence of a palladium catalyst and a base. This allows for the introduction of a wide variety of aryl and heteroaryl groups at the 5-position.
- 2. Buchwald-Hartwig Amination:** This reaction facilitates the formation of C-N bonds by coupling the bromopyrimidine with a primary or secondary amine, catalyzed by a palladium complex with a suitable phosphine ligand. This is a key transformation for introducing diverse amino substituents, which are prevalent in many bioactive molecules.
- 3. Stille Coupling:** The Stille coupling involves the reaction of the bromopyrimidine with an organostannane reagent, catalyzed by palladium. This reaction is also used for C-C bond formation and is known for its tolerance of a wide range of functional groups.

Applications in Drug Discovery

The pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors due to its ability to mimic the purine core of ATP and bind to the ATP-binding site of kinases. **Ethyl 5-bromopyrimidine-2-carboxylate** serves as a crucial starting material for the synthesis of such inhibitors.

Example Application in Kinase Inhibitor Synthesis:

The general strategy for synthesizing kinase inhibitors often involves a convergent approach where the functionalized pyrimidine core, derived from **ethyl 5-bromopyrimidine-2-carboxylate**, is coupled with other key fragments.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. What is the mechanism of Fabomotizole? [synapse.patsnap.com]
- 2. bocsci.com [bocsci.com]
- 3. What is Fabomotizole used for? [synapse.patsnap.com]
- 4. Fabomotizole - Wikipedia [en.wikipedia.org]
- 5. Facebook [cancer.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β -Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ethyl 5-bromopyrimidine-2-carboxylate hydrochloride|BLD Pharm [bldpharm.com]
- To cite this document: BenchChem. [Ethyl 5-bromopyrimidine-2-carboxylate: A Comprehensive Technical Guide for Heterocyclic Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b598983#ethyl-5-bromopyrimidine-2-carboxylate-as-a-heterocyclic-building-block]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com